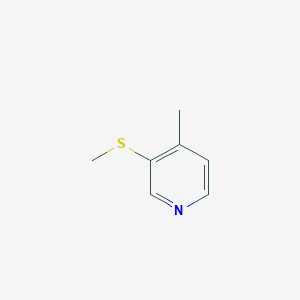
4-Methyl-3-methylsulfanylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-methylsulfanylpyridine, also known as MMSP, is a heterocyclic compound that is widely used in scientific research. MMSP is a pyridine derivative that is synthesized through a series of chemical reactions. This compound has been found to have significant biochemical and physiological effects, making it a valuable tool in various fields of research.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-methylsulfanylpyridine is not fully understood. However, it has been found to interact with various biological targets, including enzymes and receptors. 4-Methyl-3-methylsulfanylpyridine has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 4-Methyl-3-methylsulfanylpyridine has also been found to interact with certain receptors, such as the adenosine A2A receptor.
Efectos Bioquímicos Y Fisiológicos
4-Methyl-3-methylsulfanylpyridine has been found to have significant biochemical and physiological effects. This compound has been found to have antioxidant activity, which may be beneficial in the treatment of various diseases. 4-Methyl-3-methylsulfanylpyridine has also been found to have anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases. Additionally, 4-Methyl-3-methylsulfanylpyridine has been found to have neuroprotective activity, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-3-methylsulfanylpyridine has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research. Additionally, 4-Methyl-3-methylsulfanylpyridine has been found to have significant biological activity, making it a valuable tool in drug discovery. However, there are also limitations to the use of 4-Methyl-3-methylsulfanylpyridine in lab experiments. This compound has limited solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of 4-Methyl-3-methylsulfanylpyridine is not fully understood, which may limit its use in certain studies.
Direcciones Futuras
There are several future directions for the use of 4-Methyl-3-methylsulfanylpyridine in scientific research. One potential direction is the use of 4-Methyl-3-methylsulfanylpyridine in the development of new drugs. 4-Methyl-3-methylsulfanylpyridine has been found to have significant biological activity, making it a potential candidate for drug development. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-3-methylsulfanylpyridine. This may lead to the discovery of new biological targets for 4-Methyl-3-methylsulfanylpyridine and the development of new compounds based on 4-Methyl-3-methylsulfanylpyridine. Finally, further studies are needed to fully understand the biochemical and physiological effects of 4-Methyl-3-methylsulfanylpyridine. This may lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of 4-Methyl-3-methylsulfanylpyridine involves a series of chemical reactions. The starting material is 4-methylpyridine, which is treated with thionyl chloride to form 4-chloro-3-methylpyridine. The resulting compound is then treated with sodium methoxide to form 4-methyl-3-methylsulfanylpyridine. The final product is purified through recrystallization to obtain a high-purity compound.
Aplicaciones Científicas De Investigación
4-Methyl-3-methylsulfanylpyridine is widely used in scientific research due to its unique properties. This compound is commonly used as a building block for the synthesis of other compounds. 4-Methyl-3-methylsulfanylpyridine is also used as a ligand in coordination chemistry and as a reagent in organic synthesis. Additionally, 4-Methyl-3-methylsulfanylpyridine has been found to have significant biological activity, making it a valuable tool in drug discovery.
Propiedades
Número CAS |
142918-39-6 |
|---|---|
Nombre del producto |
4-Methyl-3-methylsulfanylpyridine |
Fórmula molecular |
C7H9NS |
Peso molecular |
139.22 g/mol |
Nombre IUPAC |
4-methyl-3-methylsulfanylpyridine |
InChI |
InChI=1S/C7H9NS/c1-6-3-4-8-5-7(6)9-2/h3-5H,1-2H3 |
Clave InChI |
GBQOUNYOJQDTMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)SC |
SMILES canónico |
CC1=C(C=NC=C1)SC |
Sinónimos |
Pyridine, 4-methyl-3-(methylthio)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



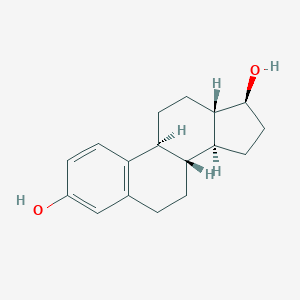
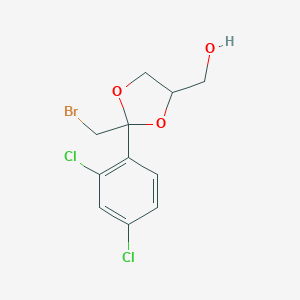

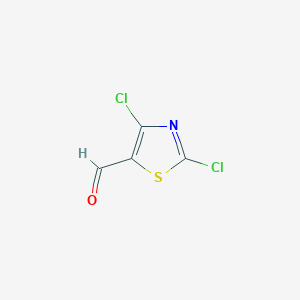

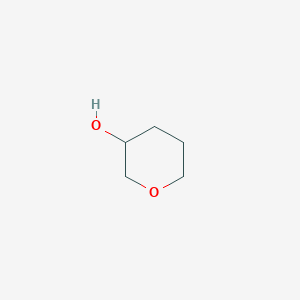
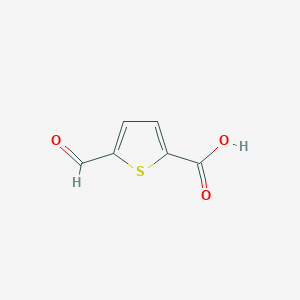
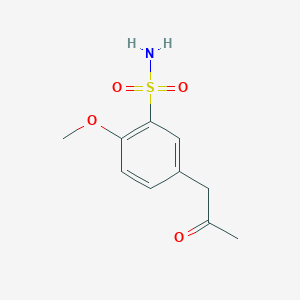
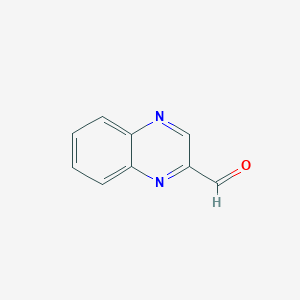

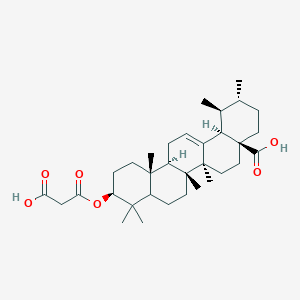
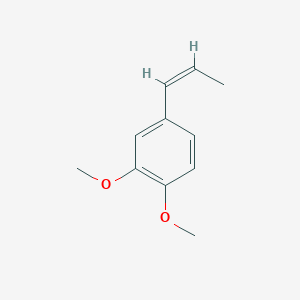
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)
![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)